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Compound of Interest

Compound Name: 2,8,11-Trioxa-5-azatridecan-13-ol

Cat. No.: B2378966 Get Quote

An in-depth exploration of the biological activities of trioxa-aza macrocyclic compounds, with a

focus on aza-crown ethers and their derivatives. This guide is intended for researchers,

scientists, and drug development professionals.

The class of synthetic macrocycles known as trioxa-aza compounds, particularly aza-crown

ethers, has garnered significant interest in the scientific community for their diverse and potent

biological activities. While the specific term "trioxa-azatridecanol" does not correspond to a

widely studied or standardly named class of compounds, the broader family of aza-crown

ethers, which feature a macrocyclic ring containing both oxygen (oxa) and nitrogen (aza)

atoms, exhibits a range of biological effects. These activities are largely attributed to their ability

to selectively bind and transport cations across biological membranes, thereby disrupting ion

homeostasis and influencing various cellular processes.

This technical guide provides a comprehensive overview of the known biological activities of

these compounds, presenting quantitative data, detailed experimental protocols, and

visualizations of the underlying mechanisms of action.

Antimicrobial Activity
Aza-crown ethers, particularly a class known as lariat ethers (aza-crowns with pendant

sidearms), have demonstrated notable antimicrobial properties. The length of the alkyl side

chains on these molecules appears to play a crucial role in their efficacy against different

microorganisms.
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Table 1: Antimicrobial Toxicity of Dialkyldiaza-18-crown-6 Lariat Ethers

Compound (Side
Chain)

E. coli Toxicity (μM)
B. subtilis Toxicity
(μM)

S. cerevisiae
Toxicity (μM)

1 (C8) Inactive Modestly Active Slightly Active

2 (C10) Active Active Active

3 (C12) Inactive 2.6 2.6

4 (C14) Inactive Inactive Inactive

5 (C16) Inactive Inactive Inactive

6 (C18) Inactive Inactive Inactive

Data sourced from "Correlation of bilayer membrane cation transport and biological activity in

alkyl-substituted lariat ethers."[1]

The discontinuous nature of the activity, with the C10 and C12 side-chain compounds showing

the highest potency, suggests a complex interaction with the microbial cell membrane.[1]

Anticancer Activity
Certain aza-crown ether derivatives have been investigated for their potential as anticancer

agents. Their mechanism of action is often linked to their ionophoric properties, leading to the

disruption of cellular ion balance and the induction of apoptosis.

Table 2: Cytotoxic Potential of Aza-Crown Ether-Squaramide Conjugates

Compound Cell Line IC50 (μM)

17b HeLa Moderate Activity

17d HeLa Moderate Activity

Cisplatin (Control) HeLa 3.6 ± 0.5

Compound 2 (Pt complex) A2780cis 2.3 ± 0.2
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Data sourced from "Heterocyclic Crown Ethers with Potential Biological and Pharmacological

Properties: From Synthesis to Applications" and "Further Approaches in the Design of

Antitumor Agents with Response to Cell Resistance: Looking toward Aza Crown Ether-dtc

Complexes."[2][3]

Modulation of Cellular Signaling
Aza-crown ethers can influence cellular signaling pathways, primarily by altering intracellular

calcium concentrations. This has been demonstrated in studies on human neutrophils.

Table 3: Effects of Aza-Crown Ethers on Human Neutrophil Function

Compound
Effect on
Intracellular
Ca2+

Inhibition of
fMLF-induced
Ca2+ flux

Inhibition of
PMA-induced
ROS
production

Inhibition of
fMLF-induced
chemotaxis

8, 10-17, 21 Increased Yes Yes Yes

Data sourced from "Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown

Ethers."[4]

Experimental Protocols
Determination of Antimicrobial Toxicity (Broth
Microdilution Method)

Preparation of Microbial Cultures: Bacterial strains (E. coli, B. subtilis) and yeast (S.

cerevisiae) are grown in appropriate broth media (e.g., Luria-Bertani broth for bacteria,

Yeast-Malt broth for yeast) to a mid-logarithmic phase.

Preparation of Compound Dilutions: The aza-crown ether compounds are dissolved in a

suitable solvent (e.g., DMSO) and then serially diluted in the respective broth media in a 96-

well microtiter plate.

Inoculation: Each well is inoculated with a standardized suspension of the microbial culture.
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Incubation: The plates are incubated at the optimal growth temperature for each

microorganism (e.g., 37°C for bacteria, 30°C for yeast) for a defined period (e.g., 18-24

hours).

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the

lowest concentration of the compound that visibly inhibits microbial growth. This can be

assessed by measuring the optical density at 600 nm (OD600) using a microplate reader.

Determination of Anticancer Cytotoxicity (MTT Assay)
Cell Culture: Human cancer cell lines (e.g., HeLa) are cultured in appropriate media (e.g.,

DMEM supplemented with fetal bovine serum and antibiotics) in a 96-well plate and allowed

to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the aza-crown

ether compounds for a specified duration (e.g., 48 or 72 hours).

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide

(MTT) is added to each well and incubated for 3-4 hours. Viable cells with active

mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization

solution (e.g., DMSO or a solution of SDS in HCl).

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a

specific wavelength (e.g., 570 nm) using a microplate reader.

IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is calculated by

plotting the percentage of cell viability against the compound concentration and fitting the

data to a dose-response curve.

Signaling Pathways and Mechanisms of Action
The primary mechanism of action for the biological activity of many aza-crown ethers is their

ability to function as ionophores, facilitating the transport of cations across lipid membranes.

This disrupts the electrochemical gradients essential for cellular function.
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Caption: Ionophore mechanism of aza-crown ethers.

The transport of cations disrupts the normal ion balance, which can trigger a cascade of

downstream events, including the induction of apoptosis in cancer cells.

In the context of neutrophils, the ionophoric activity of aza-crown ethers leads to an increase in

intracellular calcium. This dysregulation of calcium signaling can interfere with normal

neutrophil functions such as chemotaxis and the production of reactive oxygen species (ROS).
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Caption: Disruption of neutrophil calcium signaling.

In conclusion, while the specific nomenclature "trioxa-azatridecanol" remains elusive in the

current body of scientific literature, the broader class of trioxa-aza macrocycles, particularly

aza-crown and lariat ethers, represents a promising area for the development of novel

therapeutic agents. Their unique ability to modulate ion transport across cellular membranes

provides a powerful mechanism for inducing a range of biological effects, from antimicrobial

and anticancer activity to the modulation of key cellular signaling pathways. Further research

into the structure-activity relationships and optimization of these macrocyclic compounds holds

significant potential for future drug discovery efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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